4-Fluoronaphthalene-2-carboxylic acid
Description
4-Fluoronaphthalene-2-carboxylic acid is a naphthalene derivative featuring a fluorine substituent at the 4-position and a carboxylic acid group at the 2-position. The fluorine atom, as an electron-withdrawing group, significantly influences the compound’s electronic properties, enhancing the acidity of the carboxylic acid group compared to unsubstituted naphthalenecarboxylic acids.
Properties
IUPAC Name |
4-fluoronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXPXKWRJJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778975 | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-61-7 | |
| Record name | 4-Fluoro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13772-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Electrophilic Fluorination of Naphthoic Acid Derivatives
One direct approach to prepare fluoronaphthoic acids is via electrophilic fluorination of pre-functionalized naphthoic acid or its derivatives. For instance, Tagat et al. (2002) demonstrated the synthesis of various mono- and difluoronaphthoic acids by electrophilic fluorination of lithio-intermediates derived from bromo-substituted naphthoic acids. Specifically, 5-fluoro-1-naphthalenecarboxylic acid was obtained from the corresponding 5-bromo compound through lithiation followed by reaction with an electrophilic fluorinating agent.
- Lithiation of bromo-naphthoic acid derivatives generates a nucleophilic intermediate.
- Electrophilic fluorination introduces fluorine at the desired position.
- Subsequent workup yields the fluoronaphthoic acid.
This method is precise for positional fluorination but requires access to appropriately substituted bromo precursors.
Carboxylation of Grignard Reagents Derived from Fluoronaphthalenes
Carboxylation of Grignard reagents is a classical and versatile method to introduce carboxylic acid groups. According to general carboxylic acid preparation principles, an aryl or alkyl halide is converted to a Grignard reagent, which is then reacted with carbon dioxide to form a magnesium carboxylate intermediate. Acidic workup yields the carboxylic acid.
For 4-fluoronaphthalene-2-carboxylic acid, the synthetic sequence would involve:
- Preparation of a 4-fluoronaphthalen-2-yl magnesium halide (Grignard reagent) from the corresponding halogenated fluoronaphthalene.
- Reaction of this Grignard reagent with dry carbon dioxide gas.
- Acidic hydrolysis to yield the target carboxylic acid.
This method is advantageous because it allows the introduction of the carboxyl group at a specific position on the fluoronaphthalene ring. However, it requires that the fluorine substituent and other functional groups be compatible with Grignard reagent formation (no reactive hydrogens or strongly electrophilic groups).
Oxidation of Methyl or Acetyl-Substituted Fluoronaphthalenes
Another well-established route to naphthoic acids involves oxidation of methyl or acetyl substituents on the naphthalene ring. For example, sodium hypochlorite oxidation of 4-fluoroacetyl-1-naphthalene derivatives has been used to prepare 4-fluoronaphthalene carboxylic acids.
- Friedel-Crafts acylation introduces an acetyl group at the desired position on fluoronaphthalene.
- The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite or other oxidants.
- Purification yields the fluoronaphthalene carboxylic acid.
This method is practical for industrial scale and allows for the synthesis of various substituted naphthoic acids, including fluorinated derivatives.
Hydrolysis of Nitrile Intermediates
Hydrolysis of nitriles is a classical method to prepare carboxylic acids. The process involves:
- Formation of a nitrile intermediate by nucleophilic substitution of an alkyl or aryl halide with cyanide ion.
- Acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid.
For fluoronaphthalene derivatives, this would require:
- Preparation of 4-fluoronaphthalen-2-carbonitrile by substitution or other methods.
- Hydrolysis of the nitrile under acidic or basic conditions to yield this compound.
This method is less commonly reported for fluoronaphthalene carboxylic acids but remains a viable synthetic route.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Fluorination | Bromo-naphthoic acid derivatives | Lithiation → Electrophilic fluorination | Precise fluorination position | Requires bromo precursors |
| Grignard Reagent Carboxylation | Halogenated fluoronaphthalene | Grignard formation → CO2 carboxylation → Acid workup | Versatile, direct carboxylation | Sensitive to functional groups |
| Oxidation of Acetyl Derivatives | 4-Fluoroacetyl-naphthalene | Sodium hypochlorite oxidation | Industrially practical | Oxidation conditions may be harsh |
| Hydrolysis of Nitriles | 4-Fluoronaphthalen-2-carbonitrile | Acid/base hydrolysis of nitrile | Classical method | Requires nitrile intermediate |
| Diazotization and Halide Exchange | Naphthylamines (for fluoronaphthalene precursor) | Diazotization → Acid radical displacement → Thermal decomposition | High purity fluoronaphthalene precursor | Multi-step, precursor synthesis required |
Detailed Research Findings and Notes
- The electrophilic fluorination approach is well-documented for positional fluorination on naphthoic acids, with yields and purities suitable for pharmaceutical intermediates.
- Grignard reagent carboxylation is a cornerstone method for carboxylic acid synthesis, with well-understood mechanisms and broad applicability. The fluorine substituent is generally compatible with Grignard conditions if carefully controlled.
- Oxidation of acetyl-substituted fluoronaphthalenes to carboxylic acids using sodium hypochlorite has been reported with moderate to good yields. The reaction requires careful control of reaction conditions to avoid side reactions.
- Hydrolysis of nitriles to carboxylic acids is a reliable method but less commonly applied to fluoronaphthalene derivatives due to synthetic challenges in preparing the nitrile intermediate.
- Industrial preparation of fluoronaphthalenes via diazotization and acid radical displacement provides high-purity fluorinated naphthalene substrates that can be further functionalized.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Organic Chemistry
4-Fluoronaphthalene-2-carboxylic acid serves as a crucial building block in organic synthesis. Its derivatives are often used to create more complex molecules, facilitating advancements in material science and chemical manufacturing.
Biological Research
The compound exhibits potential biological activity, making it a candidate for studying enzyme interactions and cellular processes. Its structure allows it to participate in biochemical pathways, such as:
- Enzyme Inhibition : The carboxylic acid group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Pharmacological Studies : Research into its pharmacological properties could pave the way for developing new therapeutic agents targeting specific diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development. Its unique chemical properties allow it to act as a scaffold for designing novel compounds with enhanced biological activity. Case studies have shown promising results in:
- Anticancer Activity : Compounds derived from this acid have been tested for efficacy against various cancer cell lines.
- Antimicrobial Properties : Research indicates that derivatives may exhibit antimicrobial effects, contributing to the development of new antibiotics.
Industrial Applications
The compound is utilized in synthesizing specialty chemicals and materials, particularly in industries focused on producing high-performance polymers and coatings. Its ability to modify surface properties makes it valuable in material science applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Enzyme Interaction Studies
Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor, providing insights into its potential use in metabolic disease treatments.
Mechanism of Action
The mechanism by which 4-fluoronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Fluoronaphthalene-2-carboxylic acid and related compounds:
Key Observations:
Acidity: The fluorine substituent in this compound enhances acidity relative to the amino-substituted analog (4-Aminonaphthalene-2-carboxylic acid), where the -NH₂ group donates electron density, weakening the -COOH proton release .
Solubility : Bulky substituents (e.g., phenyl in 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid) reduce solubility in aqueous media, while polar groups like -COOH improve it. The target compound likely exhibits intermediate polarity .
Synthetic Routes: Aminonaphthalenecarboxylic acids are synthesized via nitration/reduction pathways, whereas fluorinated analogs may require specialized fluorination agents (e.g., Selectfluor), increasing synthetic complexity .
Biological Activity
4-Fluoronaphthalene-2-carboxylic acid (4-FNCA) is a fluorinated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
This compound features a naphthalene ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This unique structure may influence its interaction with biological targets.
Antiviral Properties
Recent studies have evaluated the antiviral properties of various carboxylic acids, including derivatives of naphthalene. In vitro tests demonstrated that compounds similar to 4-FNCA exhibited significant anti-hepatitis B virus (HBV) activity. For instance, a prodrug derived from naphthalene showed an EC50 value comparable to established antiviral agents, indicating promising antiviral potential .
Antibacterial Activity
Research has indicated that fluorinated aromatic compounds can exhibit antibacterial properties. 4-FNCA's structural similarity to known antibacterial agents suggests it may inhibit bacterial protein synthesis. Studies involving peptide nucleic acids (PNAs) designed to target bacterial ribosomes have shown effectiveness in Gram-negative bacteria, which could be extrapolated to explore the antibacterial potential of 4-FNCA .
The biological activity of 4-FNCA can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes, similar to other carboxylic acid derivatives.
- Disruption of Protein Synthesis : Its ability to mimic natural substrates might allow it to bind to bacterial ribosomes, inhibiting protein synthesis.
Study on Antiviral Activity
A study evaluated various derivatives for their ability to inhibit HBV replication in Hep38.7-Tet cells. The results indicated that certain modifications to the naphthalene structure enhanced antiviral potency while reducing cytotoxicity. The selectivity index (SI) was calculated for several compounds, highlighting 4-FNCA's potential as a lead compound for further development .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 4-FNCA | 0.38 | >256 | >673 |
| NVR 3-778 | 0.38 | 13.65 | 36 |
Study on Antibacterial Activity
In another investigation, the antibacterial effects of fluorinated compounds were assessed against various bacterial strains. The study found that compounds similar to 4-FNCA inhibited growth effectively, suggesting that fluorination enhances antibacterial activity.
Pharmacokinetics and Stability
The pharmacokinetic profile of 4-FNCA has not been extensively studied; however, related compounds have shown favorable stability in biological fluids and moderate bioavailability. Understanding its metabolic stability will be crucial for developing therapeutic applications.
Q & A
Basic Question: What are the standard synthetic routes for 4-Fluoronaphthalene-2-carboxylic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves halogenation and carboxylation steps. For example, a naphthalene precursor may undergo fluorination at the 4-position using fluorinating agents like Selectfluor®, followed by carboxylation via Kolbe-Schmitt or Friedel-Crafts acylation reactions. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity. Mass spectrometry (MS) is critical for verifying molecular weights of intermediates, as demonstrated in analogous naphthalene-carboxylic acid syntheses .
Basic Question: How should researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via HPLC to monitor degradation products. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed. Refer to safety protocols for handling fluorinated aromatics, including PPE and fume hood use, as outlined in safety data sheets for related compounds .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for fluorinated naphthalene derivatives?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validate data using:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Computational modeling (DFT calculations) to predict chemical shifts.
- High-resolution MS to confirm molecular formulas.
Cross-reference with databases like PubChem or NIST Chemistry WebBook for analogous compounds .
Advanced Question: What experimental design optimizes the yield of this compound in multi-step reactions?
Answer:
Use Design of Experiments (DOE) to evaluate factors like temperature, catalyst loading, and reaction time. For fluorination steps, optimize Selectfluor® equivalents and solvent polarity (e.g., acetonitrile vs. DMF). Monitor carboxylation efficiency via in situ IR spectroscopy for real-time COOH group detection. Statistical tools (e.g., ANOVA) identify significant variables .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Answer:
- Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Use fume hoods to avoid inhalation of aerosols.
- In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists.
- Store in airtight containers away from light and moisture, as recommended for structurally similar fluorinated acids .
Advanced Question: How can researchers address low solubility of this compound in aqueous media for biological assays?
Answer:
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) to enhance solubility.
- Prepare phosphate-buffered saline (PBS) at pH 7.4 with sonication.
- Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions.
- For in vitro studies, pre-test solvent toxicity using cell viability assays .
Advanced Question: What methodologies are recommended for studying the environmental impact of this compound?
Answer:
- Conduct biodegradation assays using OECD 301 protocols with activated sludge.
- Evaluate ecotoxicity via Daphnia magna acute toxicity tests (OECD 202).
- Use LC-MS/MS to track environmental persistence in water and soil samples.
- Compare results with structurally related compounds (e.g., 2-naphthoic acid) to assess fluorine’s impact .
Basic Question: How is the purity of this compound validated for use in catalytic studies?
Answer:
- Elemental analysis (EA) confirms C, H, N, F composition.
- HPLC-UV/Vis at 254 nm detects aromatic impurities.
- Melting point analysis compares observed vs. literature values (±2°C tolerance).
- For metal-catalyzed reactions, inductively coupled plasma mass spectrometry (ICP-MS) ensures absence of catalyst residues .
Advanced Question: How can computational chemistry predict the reactivity of this compound in drug design?
Answer:
- Perform docking studies (AutoDock Vina) to evaluate binding affinity with target enzymes.
- Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites.
- Simulate metabolic stability using ADMET predictors (e.g., SwissADME).
- Validate predictions with in vitro enzyme inhibition assays .
Basic Question: What spectroscopic techniques differentiate this compound from its isomers?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
